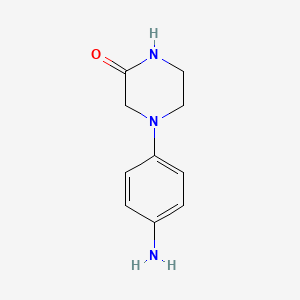

4-(4-Aminophenyl)piperazin-2-one

Übersicht

Beschreibung

“4-(4-Aminophenyl)piperazin-2-one” is a heterocyclic organic compound . It is widely studied due to its versatile applications in scientific experiments, including pharmacology, medicinal chemistry, and drug development.

Synthesis Analysis

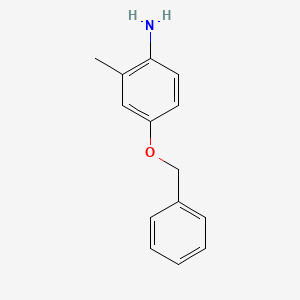

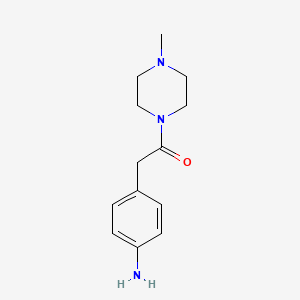

The synthesis of “4-(4-Aminophenyl)piperazin-2-one” involves a multistep process. A heterocyclic compound designed using 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenol and (S)-N′-(2-(benzyloxy)propylidene)formohydrazide as start materials is successfully obtained via a multistep synthesis . Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .Molecular Structure Analysis

The molecular formula of “4-(4-Aminophenyl)piperazin-2-one” is C10H13N3O, and its molecular weight is 191.23 . The structure of this compound is complex, with multiple functional groups contributing to its overall structure .Chemical Reactions Analysis

The chemical reactions involving “4-(4-Aminophenyl)piperazin-2-one” are complex and varied. For example, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

“4-(4-Aminophenyl)piperazin-2-one” is a solid at room temperature . It has a molecular weight of 191.23 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .Wissenschaftliche Forschungsanwendungen

Proteomics Research

4-(4-Aminophenyl)piperazin-2-one is utilized in proteomics research as a biochemical tool. It can be used to study protein interactions and modifications, which is crucial for understanding cellular processes and disease mechanisms .

Asymmetric Catalysis

This compound has been used in asymmetric catalysis to produce chiral molecules. A one-pot approach involving Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) has been developed to synthesize key intermediates like those involved in the potent antiemetic drug Aprepitant .

Antibacterial Agents

Research has explored the design and synthesis of new derivatives of 4-(4-Aminophenyl)piperazin-2-one for their potential as antibacterial agents. These studies focus on overcoming bacterial resistance mechanisms such as permeability-based and efflux-based resistances .

Drug Development

The compound serves as a versatile building block in drug development. Its structural flexibility allows for the creation of a wide range of pharmacologically active derivatives, which can be tailored for specific therapeutic targets.

Enantioselective Synthesis

It plays a significant role in the enantioselective synthesis of heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. The stereoselective preparation of these compounds is vital for producing drugs with the correct chiral configuration .

Safety and Hazards

Zukünftige Richtungen

The future research directions for “4-(4-Aminophenyl)piperazin-2-one” could involve further exploration of its potential applications in pharmacology, medicinal chemistry, and drug development. It may also be beneficial to investigate its mechanism of action further, particularly its interaction with DNA gyrase .

Wirkmechanismus

Target of Action

Piperazine derivatives, to which this compound belongs, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets of these drugs vary, indicating that the targets of 4-(4-Aminophenyl)piperazin-2-one could also be diverse.

Mode of Action

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These reactions could potentially influence the interaction of 4-(4-Aminophenyl)piperazin-2-one with its targets.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAWODZZVTUFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588292 | |

| Record name | 4-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223786-04-7 | |

| Record name | 4-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)